molecular formula C21H27N3O3 B1227874 Elubaquine

Elubaquine

カタログ番号: B1227874
分子量: 369.5 g/mol
InChIキー: ADCOUXIGWFEYJP-OBGWFSINSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Elubaquine, also known as this compound, is a useful research compound. Its molecular formula is C21H27N3O3 and its molecular weight is 369.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Study Design and Results

A significant clinical trial was conducted to compare the safety and efficacy of elubaquine with primaquine in patients with P. vivax malaria. The study involved 141 patients who received chloroquine followed by either primaquine (30 mg/day) or this compound (25 mg/day) for seven days. Key findings include:

  • Relapse Rates : The study indicated that no relapses occurred in patients treated with this compound compared to a single relapse in the primaquine group .
  • Safety Profile : Both drugs were well tolerated, but this compound demonstrated a lower incidence of adverse effects, particularly in patients with G6PD deficiency. Notably, no significant changes in hematocrit levels were observed in patients treated with this compound .

Comparative Safety Analysis

This compound's safety profile is particularly noteworthy when compared to primaquine. Studies have shown that:

  • Oxidative Toxicity : this compound produced significantly less oxidative damage to red blood cells than primaquine. In animal models, this compound induced methemoglobinemia at levels 3-4 times lower than those seen with primaquine .
  • Adverse Effects : Serious adverse effects such as cyanosis or central nervous system symptoms were not reported in either treatment group during the trials .

Clinical Observations

Further observational studies and case reports have reinforced the findings from clinical trials:

  • G6PD Deficiency : In a cohort of patients with G6PD deficiency, those treated with this compound did not experience hemolysis or significant drops in hematocrit levels, unlike those treated with primaquine .
  • Long-term Efficacy : While initial studies showed promising results regarding relapse prevention, further research is needed to evaluate long-term efficacy across different P. vivax strains and geographic isolates .

特性

分子式

C21H27N3O3

分子量

369.5 g/mol

IUPAC名

(3E)-3-[1-[4-[(6-methoxyquinolin-8-yl)amino]pentylamino]ethylidene]oxolan-2-one

InChI

InChI=1S/C21H27N3O3/c1-14(6-4-9-22-15(2)18-8-11-27-21(18)25)24-19-13-17(26-3)12-16-7-5-10-23-20(16)19/h5,7,10,12-14,22,24H,4,6,8-9,11H2,1-3H3/b18-15+

InChIキー

ADCOUXIGWFEYJP-OBGWFSINSA-N

異性体SMILES

CC(CCCN/C(=C/1\CCOC1=O)/C)NC2=C3C(=CC(=C2)OC)C=CC=N3

正規SMILES

CC(CCCNC(=C1CCOC1=O)C)NC2=C3C(=CC(=C2)OC)C=CC=N3

同義語

ulaquine
CDRI 80-53
N'-(3-acetyl-4,5-dihydro-2-furanyl)-N(4)-(6-methoxy-8-quinolyl)-1,4-pentanediamine

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。